1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine
Description
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine is a chemical compound that belongs to the class of sulfonylpiperidines This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a 2-chloro-4-methylphenyl group
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)sulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-4-5-12(11(13)7-9)18(16,17)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYJZWFNDAARQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the 2-Chloro-4-methylphenyl Group: This step involves the substitution reaction where the 2-chloro-4-methylphenyl group is attached to the piperidine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aromatic ring may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-amine can be compared with other sulfonylpiperidine derivatives, such as:
1-(2-Chloro-4-methylphenyl)sulfonylpiperidine: Similar structure but lacks the amine group.
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-4-amine: Differing position of the amine group on the piperidine ring.
1-(2-Chloro-4-methylphenyl)sulfonylpiperidin-3-ol: Contains a hydroxyl group instead of an amine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
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